2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate
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Overview
Description
2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group, an imidazolidinone ring, and an ethanesulfonate group, making it a versatile molecule for different chemical reactions and applications.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to interact with various biochemical pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylamine with ethyl isocyanate to form an intermediate, which is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain consistent reaction conditions and to minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichlorophenyl)hydrazine: Shares the dichlorophenyl group but lacks the imidazolidinone and ethanesulfonate groups.
N-(2,4-Dichlorophenyl)-2-chloroacetamide: Contains the dichlorophenyl group and an amide linkage but differs in the overall structure.
Uniqueness
2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
(2,4-dichlorophenyl) 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O5S/c1-2-19(13-6-4-3-5-7-13)17(24)23(18(25)22-19)10-11-29(26,27)28-16-9-8-14(20)12-15(16)21/h3-9,12H,2,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXLLSXZGSEIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CCS(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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